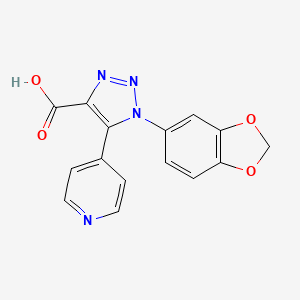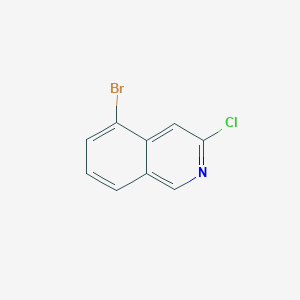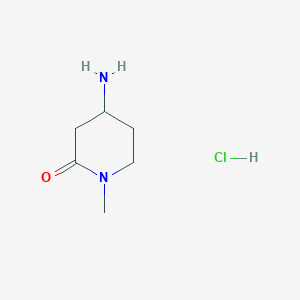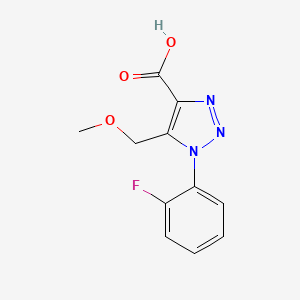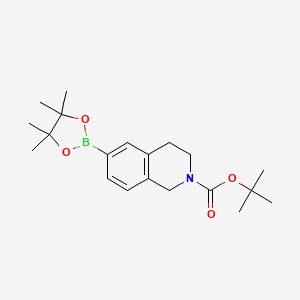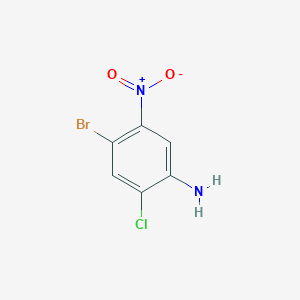
2-(3-Aminophenyl)ethyl acetate
Overview
Description
“2-(3-Aminophenyl)ethyl acetate” is a compound with the IUPAC name ethyl (3-aminophenyl)acetate . It has a molecular weight of 179.22 . The compound is in liquid form .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H13NO2 . The InChI code is 1S/C10H13NO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7,11H2,1H3 . The compound has a topological polar surface area of 52.3 Ų .
Physical And Chemical Properties Analysis
“this compound” is a liquid . It has a molecular weight of 179.22 g/mol . The compound has a topological polar surface area of 52.3 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 .
Scientific Research Applications
Anticancer Drug Development
2-(3-Aminophenyl)ethyl acetate's derivatives have been investigated for their potential in anticancer drug development. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, synthesized from related compounds, showed promise in targeting the VEGFr receptor, a significant target in cancer therapy (Sharma et al., 2018).
Chemoselective Acetylation in Drug Synthesis
The compound has been used in the chemoselective acetylation of aminophenols, an essential process in synthesizing antimalarial drugs. This process involves various acyl donors, and its optimization is crucial for efficient drug synthesis (Magadum & Yadav, 2018).
Conductivity in Polymers
Poly(ethyl 3-aminophenyl acetate), a polymer derived from this compound, has been studied for its electrical conductivity properties. The presence of the electron-withdrawing ester group bonded to the aniline ring affects the formation of charge carriers and, consequently, the polymer's electrical conductivity (Sánchez, Bustos, & Mac-Leod Carey, 2005).
Green Chemistry in Pharmaceutical Research
This compound derivatives have been explored in green chemistry applications, such as the synthesis of ethyl (4-phenylphenyl)acetate, a precursor in developing nonsteroidal anti-inflammatory drugs for arthritis treatment (Costa et al., 2012).
Solubility and Thermodynamic Studies
Studies on the solubility of compounds related to this compound in various solvents have been conducted, providing insight into their thermodynamic properties. This research is crucial for optimizing pharmaceutical formulations and understanding compound behavior in different environments (Yang et al., 2016).
Neurological Research
Derivatives of this compound have been synthesized and evaluated for their effects on learning and memory in mice, indicating potential applications in neurological research and treatment (Jiang, 2006).
Safety and Hazards
properties
IUPAC Name |
2-(3-aminophenyl)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(12)13-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDUZFDDVZEHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


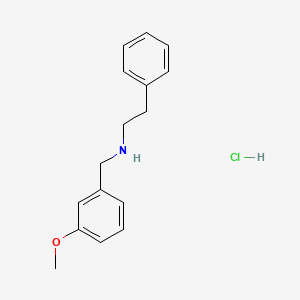
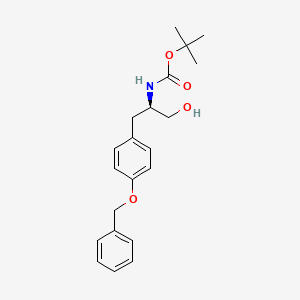
![3-[2-[2-[2-[2-[2-[2-[2-(2-Acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B1373806.png)
![Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1373808.png)
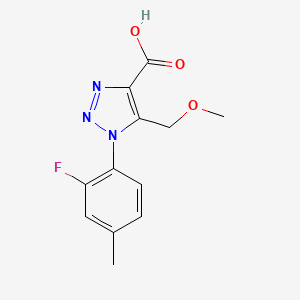
![2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B1373814.png)
